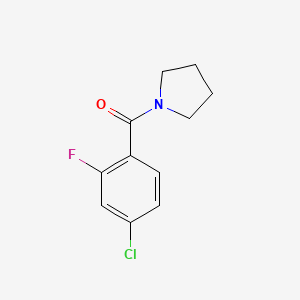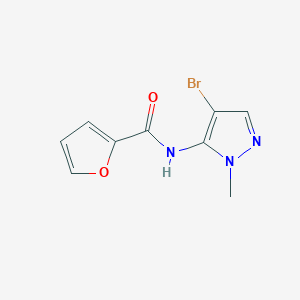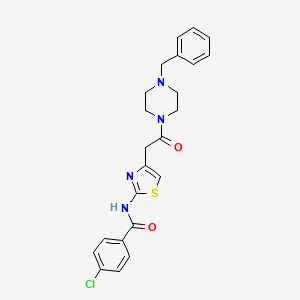
N-(4-氯苯基)-N-甲基-1-氧代-2-苯基-1,2-二氢-4-异喹啉甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methyl group, and an isoquinolinecarboxamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
科学研究应用
N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the information about similar compounds, it can be inferred that this compound might interact with its targets, leading to changes in their function . This interaction could potentially result in the modulation of various biological activities.
Biochemical Pathways
It is known that indole derivatives can influence a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathways could potentially include a range of responses, from antiviral to anticancer effects .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound might have a range of potential effects, depending on the specific targets and pathways it interacts with .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
生化分析
Biochemical Properties
N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . These interactions can lead to either inhibition or activation of the enzymes, affecting the metabolic pathways they regulate. Additionally, the compound has shown binding affinity to certain receptor proteins, influencing signal transduction pathways .
Cellular Effects
N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide impacts various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been found to modulate cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects . This compound also affects gene expression by binding to transcription factors or influencing epigenetic modifications, leading to changes in the expression levels of specific genes . Furthermore, it can alter cellular metabolism by interacting with metabolic enzymes, affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide involves its binding interactions with various biomolecules. It binds to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes . This interaction can result in changes in the metabolic pathways regulated by these enzymes. Additionally, the compound can bind to receptor proteins, influencing signal transduction pathways and altering cellular responses . It also affects gene expression by interacting with transcription factors or modifying epigenetic marks .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide have been observed to change over time. The compound’s stability and degradation play a significant role in its temporal effects. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its efficacy and potency . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as modulating cell signaling pathways and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have also been observed, where the compound’s efficacy changes significantly at specific dosage levels.
Metabolic Pathways
N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the metabolism of the compound into different metabolites, which may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and potency, as well as its potential side effects .
Subcellular Localization
N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide exhibits specific subcellular localization patterns, which can influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloroaniline with methyl isocyanate to form N-(4-chlorophenyl)-N-methylcarbamate. This intermediate is then reacted with 2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and isoquinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide oxides, while reduction can produce amine derivatives .
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- N-(4-chlorophenyl)-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
- N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydroisoquinoline-3-carboxamide
Uniqueness
N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties. Its isoquinolinecarboxamide moiety, in particular, is a key differentiator that imparts specific reactivity and potential therapeutic benefits .
属性
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenylisoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-25(17-13-11-16(24)12-14-17)22(27)21-15-26(18-7-3-2-4-8-18)23(28)20-10-6-5-9-19(20)21/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGSTSYHFBIEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2580732.png)


![Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2580738.png)


![N-[2-(4-pyridinyl)-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B2580741.png)
![3,3-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2580744.png)

![[7-[(4-chlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2580746.png)
